molecular formula C11H25N3 B3151927 N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine CAS No. 724757-64-6

N,N-Dimethyl-N'-(1-methyl-piperidin-4-yl)-propane-1,3-diamine

Cat. No.: B3151927
CAS No.: 724757-64-6
M. Wt: 199.34 g/mol
InChI Key: PUDVDBBVMUOLCI-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine is a chemical compound with a complex structure that includes a piperidine ring and a diamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine typically involves the reaction of 1-methylpiperidine with a suitable diamine precursor under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into simpler amine derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine include other piperidine derivatives and diamines with similar structural features. Examples include:

  • N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-ethane-1,2-diamine
  • N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-butane-1,4-diamine

Uniqueness

What sets N,N-Dimethyl-N’-(1-methyl-piperidin-4-yl)-propane-1,3-diamine apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

N',N'-dimethyl-N-(1-methylpiperidin-4-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-13(2)8-4-7-12-11-5-9-14(3)10-6-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUDVDBBVMUOLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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